3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide
Overview
Description
3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This particular compound features a bromine atom, a butyl group, and a methoxy group attached to a benzenesulfonamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the corresponding sulfonyl chloride, followed by reaction with an amine (e.g., 4-butylaniline) to yield the sulfonamide.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, amine) through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile used, products may include hydroxyl, amino, or other substituted derivatives.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential lead compound for developing new antibacterial, antifungal, or anti-inflammatory agents.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide may involve:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-butylphenyl)-4-methoxybenzamide
- 3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonyl chloride
Comparison
- Structural Differences : The presence of different functional groups (e.g., sulfonamide vs. benzamide) can significantly affect the compound’s reactivity and biological activity.
- Unique Properties : The combination of bromine, butyl, and methoxy groups in 3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide may confer unique chemical and biological properties not observed in similar compounds.
Properties
IUPAC Name |
3-bromo-N-(4-butylphenyl)-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-4-5-13-6-8-14(9-7-13)19-23(20,21)15-10-11-17(22-2)16(18)12-15/h6-12,19H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENUXSAXQAOKAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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